molecular formula C7H15Cl B103076 3-Chloro-2,4-dimethylpentane CAS No. 19174-61-9

3-Chloro-2,4-dimethylpentane

Cat. No.: B103076
CAS No.: 19174-61-9
M. Wt: 134.65 g/mol
InChI Key: VOMRVCAZIIQGLI-UHFFFAOYSA-N
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Description

3-Chloro-2,4-dimethylpentane: is an organic compound with the molecular formula C7H15Cl . It is a chlorinated hydrocarbon, specifically an alkyl halide, characterized by the presence of a chlorine atom attached to the third carbon of a pentane chain that also has two methyl groups attached to the second and fourth carbons. This compound is used in various chemical reactions and industrial applications due to its reactivity and structural properties .

Scientific Research Applications

3-Chloro-2,4-dimethylpentane is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Material Science: It is employed in the production of specialized polymers and materials with unique properties.

    Chemical Engineering: The compound is used in the study of reaction mechanisms and kinetics.

Safety and Hazards

The safety data sheet for 3-Chloro-2,4-dimethylpentane suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2,4-dimethylpentane can be synthesized through several methods. One common method involves the chlorination of 2,4-dimethylpentane using chlorine gas in the presence of light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the 2,4-dimethylpentane, forming this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the chlorination of 2,4-dimethylpentane using tetrachloromethane and a catalyst such as 2-mercaptopyridine-1-oxide sodium salt. The reaction is typically carried out at elevated temperatures to ensure a high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,4-dimethylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Alcohols, ethers, or amines.

    Elimination Reactions: Alkenes.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

Mechanism of Action

The mechanism of action of 3-chloro-2,4-dimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, creates a partial positive charge on the carbon it is attached to, making it susceptible to nucleophilic attack. This property is exploited in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

  • 2-Chloro-2,4-dimethylpentane
  • 3-Chloro-2,4-dimethylhexane
  • 3-Bromo-2,4-dimethylpentane

Comparison: 3-Chloro-2,4-dimethylpentane is unique due to the position of the chlorine atom and the presence of two methyl groups on the pentane chain. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to 2-chloro-2,4-dimethylpentane, the chlorine atom in this compound is less sterically hindered, making it more reactive in nucleophilic substitution reactions. Similarly, 3-chloro-2,4-dimethylhexane has an additional carbon in the chain, which affects its physical and chemical properties .

Properties

IUPAC Name

3-chloro-2,4-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-5(2)7(8)6(3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMRVCAZIIQGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550995
Record name 3-Chloro-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19174-61-9
Record name 3-Chloro-2,4-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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